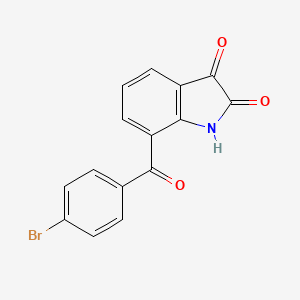
5-Bromo-1-pentanesulfonic Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-pentanesulfonic Acid Sodium Salt: is an aliphatic biochemical compound with the molecular formula C5H10BrNaO3S and a molecular weight of 253.09 g/mol . It is widely used in organic synthesis and proteomics research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-1-pentanesulfonic Acid Sodium Salt involves the reaction of sodium sulfite with bromopentane. The mixture is heated to a temperature range of 190 to 210 degrees Celsius and maintained for 10 to 20 hours . After the reaction, the product is cooled and subjected to low-temperature quick freezing, followed by drying in a centrifugal machine .
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for mass production, ensuring cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-1-pentanesulfonic Acid Sodium Salt can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under aqueous conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: The major products include various substituted pentanesulfonic acids.
Oxidation Reactions: The products depend on the specific conditions but may include sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-1-pentanesulfonic Acid Sodium Salt is used as a reagent in organic synthesis for the preparation of various organic compounds, including sulfur-containing ketones, alcohols, and amides .
Biology and Medicine: In proteomics research, the compound is used for the analysis and identification of proteins. It helps in the separation and purification of proteins in complex mixtures .
Industry: The compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 5-Bromo-1-pentanesulfonic Acid Sodium Salt involves its ability to participate in nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom, leading to the formation of new compounds . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- 1-Pentanesulfonic Acid Sodium Salt
- 5-Chloro-1-pentanesulfonic Acid Sodium Salt
- 5-Iodo-1-pentanesulfonic Acid Sodium Salt
Comparison: 5-Bromo-1-pentanesulfonic Acid Sodium Salt is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts . The bromine atom also influences the compound’s solubility and reactivity, making it suitable for specific applications in organic synthesis and proteomics research .
Eigenschaften
InChI |
InChI=1S/C5H11BrO3S.Na/c6-4-2-1-3-5-10(7,8)9;/h1-5H2,(H,7,8,9); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGFVQCJAWZSFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CCBr.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747229 |
Source


|
| Record name | PUBCHEM_71314264 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55788-45-9 |
Source


|
| Record name | 1-Pentanesulfonic acid, 5-bromo-, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55788-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PUBCHEM_71314264 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B588032.png)





